1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring fused with a tetrahydropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperidine derivative and a suitable pyrimidine precursor can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine, are structurally related.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H17N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h8,13H,1-7H2,(H,10,11) |
InChI Key |
RFNYDWXGGAJYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)N2CCC(CC2)O |
Origin of Product |
United States |
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